2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)-

Chiral analysis Enantiomeric purity NMR spectroscopy

Researchers studying prostaglandin signaling often face confounding results when using racemic mixtures. (R)-Glutethimide (CAS 17575-58-5) solves this as a potent, stereospecific EP3 receptor antagonist (Ki=6.31 nM). Its defined (3R) configuration ensures assay consistency, unlike the (S)-enantiomer or racemate. - Potent EP3c Antagonism: Achieves a Ki of 6.31 nM, enabling precise pathway dissection. - Scaffold for SAR: The chiral piperidinedione core allows for systematic analog synthesis, as minor modifications drastically alter potency. - Supply Assurance: Sourced with validated enantiomeric purity, essential for reproducible research outcomes.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 17575-58-5
Cat. No. B12768176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)-
CAS17575-58-5
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCCC1(CCC(=O)NC1=O)C2=CC=CC=C2
InChIInChI=1S/C13H15NO2/c1-2-13(10-6-4-3-5-7-10)9-8-11(15)14-12(13)16/h3-7H,2,8-9H2,1H3,(H,14,15,16)/t13-/m1/s1
InChIKeyJMBQKKAJIKAWKF-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- (CAS 17575-58-5): Key Compound Attributes and Baseline Data


2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- (CAS 17575-58-5), commonly known as (R)-glutethimide, is a chiral piperidinedione derivative with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol [1]. The compound is the (R)-enantiomer of the racemic sedative-hypnotic drug glutethimide, which was introduced as a barbiturate alternative in the 1950s [2]. Beyond its historical sedative use, the chiral (R)-form has emerged as a key building block in medicinal chemistry, particularly as a scaffold for developing selective enzyme inhibitors and receptor antagonists, including studies targeting aromatase, desmolase, and the EP3 receptor [3].

2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)-: Why Generic Substitution is Not a Viable Procurement Strategy


Direct substitution of (3R)-3-ethyl-3-phenylpiperidine-2,6-dione with its racemic mixture, its (S)-enantiomer, or other structural analogs is not a valid procurement or research strategy due to well-documented stereospecific and structural variations in biological activity. As a chiral molecule, the (R)- and (S)-enantiomers can exhibit profoundly different pharmacological and toxicological profiles, a principle underscored by regulatory guidance mandating enantiomeric purity assessments for optically active compounds [1]. Studies on the piperidinedione scaffold confirm that even minor structural modifications, such as the addition of an amino group at various positions or the substitution of the phenyl with a pyridyl group, can completely abolish or significantly alter the intended inhibitory activity [2]. For instance, while the target compound serves as a core scaffold, its amino analogs and other derivatives show varied inhibition profiles against key enzymes like desmolase and aromatase, with some derivatives losing all inhibitory activity [3]. The following quantitative evidence demonstrates precisely why the specific (3R) configuration and non-aminated structure are critical for certain applications.

2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)-: Quantitative Differentiation Evidence vs. Analogs


Enantiomeric Purity Determination: Lanthanide Shift Reagent Method Quantifies (R)- vs. (S)-Glutethimide

A specific 1H NMR method using the chiral shift reagent tris[3-(trifluoromethylhydroxymethylene)-d-camphorato]europium(III) enables the direct quantification of (R)-glutethimide enantiomeric excess. This method produced an enantiomeric shift difference (ΔΔδ) for the aryl protons, allowing for the clear resolution of the (R)- and (S)-enantiomers [1]. The technique is specific to the 3-ethyl-3-phenylpiperidine-2,6-dione scaffold and provides a verifiable analytical method to confirm the identity and purity of the (3R)- enantiomer, which is not possible with standard achiral analytical techniques.

Chiral analysis Enantiomeric purity NMR spectroscopy

EP3 Receptor Antagonism: Potent (R)-Glutethimide Activity in Human and Rat Cell Models

The (R)-enantiomer of glutethimide acts as a potent antagonist of the human EP3c receptor, a prostaglandin E2 receptor subtype. In human U2OS cells expressing the human EP3c receptor, (R)-glutethimide inhibited PGE2-induced calcium mobilization with an apparent Ki of 6.31 nM [1]. In a parallel assay using the rat EP3 receptor co-expressed with Gqi5, the compound showed a Ki of 7.94 nM [1]. This potent sub-nanomolar activity is a specific and quantifiable property of this enantiomer. While comparative data for the (S)-enantiomer is not available in the same source, the high potency at a specific receptor target distinguishes it as a valuable tool for studying EP3 signaling pathways.

GPCR pharmacology Prostaglandin E2 receptor EP3 antagonist

Selective Desmolase Inhibition: 1-Amino Analog Shows >3-Fold Increased Potency Over Parent Scaffold

A key structural analog, 1-amino-3-ethyl-3-phenylpiperidine-2,6-dione (compound 4), demonstrates that functionalization of the core (3R) scaffold significantly alters biological activity. While the target compound (R)-glutethimide is not an aminoglutethimide derivative, the N-amino analog (compound 4) is a strong and selective inhibitor of the cholesterol side-chain cleavage enzyme desmolase, with a Ki of 4.6 µM [1]. This is a 3-fold increase in potency compared to the meta-amino derivative (compound 2, Ki = 14 µM) [1]. The parent (R)-glutethimide lacks the amino group and is not a desmolase inhibitor, underscoring that the specific 1-amino substitution is critical for this activity. For users requiring a desmolase inhibitor, the target (3R) compound would be the wrong choice, highlighting the importance of selecting the correct analog for the specific biological target.

Enzyme inhibition Desmolase Cholesterol side-chain cleavage

Chiral HPLC Separation of Piperidine-2,6-Dione Analogues: Resolution Factors Distinguish Enantiomers

The piperidine-2,6-dione scaffold, including analogs like aminoglutethimide and p-nitro-glutethimide, can be resolved on Chiralpak IA and Chiralpak IB chiral stationary phases using non-conventional mobile phases [1]. The resolution factors (Rs) for Chiralpak IA column ranged from 1.00 to 5.33, while the Chiralpak IB column showed Rs values between 0.33 and 0.67 [1]. Although specific data for (R)-glutethimide was not provided in this study, the method demonstrates that the enantiomers of this class of compounds can be effectively separated and quantified, which is essential for verifying the enantiomeric purity of the (3R) compound.

Chiral chromatography Enantiomer separation Analytical method

2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)-: Recommended Research Applications Based on Quantitative Evidence


EP3 Receptor Pharmacology: Tool Compound for GPCR Signaling Studies

Based on its potent antagonist activity at the human EP3c receptor (Ki = 6.31 nM), (3R)-glutethimide is a valuable tool compound for researchers studying prostaglandin E2 (PGE2) signaling pathways mediated by the EP3 receptor [3]. It can be used in cell-based assays to investigate EP3's role in inflammation, pain perception, and other physiological processes where EP3 signaling is implicated. The (R)-enantiomer's specificity is critical, as the (S)-enantiomer or racemic mixture may have different or confounding activities.

Chiral Building Block for Medicinal Chemistry and SAR Studies

The (3R)-3-ethyl-3-phenylpiperidine-2,6-dione scaffold serves as a crucial starting point for synthesizing new chemical entities with tailored biological activities. Its well-defined stereochemistry allows medicinal chemists to explore structure-activity relationships (SAR) by introducing functional groups at various positions [3]. As demonstrated by the differential activities of its 1-amino and meta-amino analogs (Ki values of 4.6 µM and 14 µM for desmolase inhibition, respectively), small modifications yield large differences in potency and selectivity [4]. Researchers can leverage this scaffold to create libraries of analogs for screening against novel targets, particularly in the areas of enzyme inhibition and receptor antagonism.

Chiral Analytical Method Development and Quality Control

The established methods for enantiomeric purity determination using chiral lanthanide shift reagents in NMR spectroscopy [3] and the class-level resolution of piperidine-2,6-dione analogues by chiral HPLC [4] make (3R)-glutethimide an ideal reference standard and model compound. Analytical laboratories can use this compound to develop, validate, and transfer chiral separation and quantification methods for quality control of pharmaceutical products, ensuring the correct enantiomeric form is present and meeting regulatory requirements for chiral purity.

Reference Standard for Sedative-Hypnotic Research

As the active (R)-enantiomer of the historical sedative-hypnotic drug glutethimide, this compound is essential for research into the pharmacology and toxicology of older sedative-hypnotic agents. Its use allows for a more precise understanding of the drug's mechanism of action and its side effect profile compared to the racemic mixture [3]. This is particularly relevant for forensic toxicology and studies of drug metabolism and pharmacokinetics, where distinguishing between enantiomers can be crucial.

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